molecular formula C11H13NO2S2 B14459913 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- CAS No. 67395-06-6

1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-

Cat. No.: B14459913
CAS No.: 67395-06-6
M. Wt: 255.4 g/mol
InChI Key: HAAQEZNFDPEUHI-UHFFFAOYSA-N
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Description

1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-: is a chemical compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. The reaction typically involves the removal of water to drive the formation of the dithiane ring .

Industrial Production Methods: Industrial production of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves similar synthetic routes but on a larger scale. The process may include purification steps such as washing with water, drying over potassium carbonate, and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used as a protecting group for carbonyl compounds in multistep organic synthesis. It is also employed in the synthesis of complex molecules and natural products .

Biology and Medicine:

Industry: In the industrial sector, 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during multistep synthesis. The nitrophenyl group can undergo various transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

Properties

CAS No.

67395-06-6

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

2-methyl-2-(4-nitrophenyl)-1,3-dithiane

InChI

InChI=1S/C11H13NO2S2/c1-11(15-7-2-8-16-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3

InChI Key

HAAQEZNFDPEUHI-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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